molecular formula C13H15IN2O2S B5111221 (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide

(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide

Cat. No.: B5111221
M. Wt: 390.24 g/mol
InChI Key: QCQIQYQMCCIWDC-UHFFFAOYSA-M
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Description

(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide is a complex organic compound that features a unique structure combining a thiazine ring fused with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazine ring. The final step involves the methylation and acetylation to form the acetate and iodide salts. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine or benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Thiazine derivatives: Compounds with a thiazine ring also show comparable chemical reactivity and applications.

Uniqueness

What sets (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide apart is its unique combination of the thiazine and benzimidazole structures. This fusion results in distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O2S.HI/c1-9(16)17-10-7-15-12-6-4-3-5-11(12)14(2)13(15)18-8-10;/h3-6,10H,7-8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQIQYQMCCIWDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2C3=CC=CC=C3[N+](=C2SC1)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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